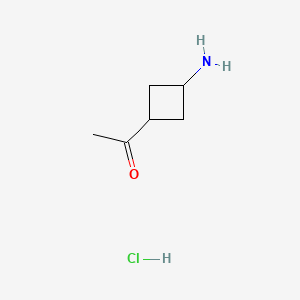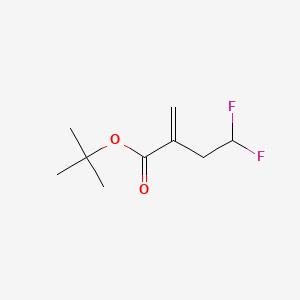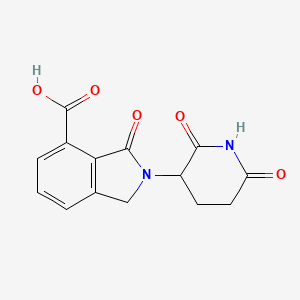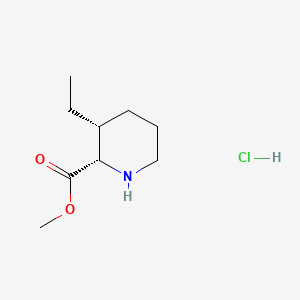
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, also known as 3-ACBH, is an organic compound that is used in a variety of scientific research applications. It is a mixture of two isomeric forms, the cis- and trans-isomers, which have different physical and chemical properties. 3-ACBH is a colorless, water-soluble compound with a melting point of 106-108°C. It is used as a chiral building block in synthetic organic chemistry, and its various applications in the lab have been extensively studied.
Aplicaciones Científicas De Investigación
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers is used in a variety of scientific research applications. It can be used as a chiral building block in organic synthesis to synthesize a wide range of compounds. It is also used as a reagent in asymmetric synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. Additionally, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers is used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Mecanismo De Acción
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers acts as a chiral building block in organic synthesis by forming a complex with a metal ion, such as nickel or palladium. This complex facilitates the formation of a new carbon-carbon bond, which is necessary for the synthesis of a wide range of compounds. Additionally, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers can act as a catalyst in chemical reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers has been studied for its biochemical and physiological effects. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Additionally, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers has been shown to have anticonvulsant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers in the lab has several advantages. It is a water-soluble compound, which makes it easy to use in aqueous solutions. Additionally, it is a relatively inexpensive reagent, which makes it a cost-effective choice for lab experiments. However, 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers can be difficult to separate into its two isomeric forms, and it can be difficult to accurately predict the product of a reaction involving 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers.
Direcciones Futuras
The use of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers in scientific research is still in its early stages, and there are many potential future directions for its use. It could be used in the synthesis of more complex compounds, such as peptides, proteins, and polymers. Additionally, it could be used in the development of new pharmaceuticals, agrochemicals, and natural products. Furthermore, it could be used in the development of new catalysts for chemical reactions. Finally, its potential biochemical and physiological effects could be further studied in order to develop new treatments for various diseases and conditions.
Métodos De Síntesis
1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers can be synthesized from 1-amino-3-cyclobutene-1-one (ACB) by reacting it with hydrochloric acid in a two-step process. In the first step, ACB is treated with an excess of hydrochloric acid in an aqueous solution. This reaction results in the formation of two diastereomeric forms of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers. In the second step, the two diastereomers of 1-(3-aminocyclobutyl)ethan-1-one hydrochloride, Mixture of diastereomers are separated by column chromatography.
Propiedades
IUPAC Name |
1-(3-aminocyclobutyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-4(8)5-2-6(7)3-5;/h5-6H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMWQHLVMGRGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine](/img/structure/B6610083.png)
![1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride](/img/structure/B6610084.png)



![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)

![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)


